molecular formula C20H21ClN2O B019257 Chlorocitalopram CAS No. 64169-57-9

Chlorocitalopram

Katalognummer: B019257
CAS-Nummer: 64169-57-9
Molekulargewicht: 340.8 g/mol
InChI-Schlüssel: HYIJPACNNYCMRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chlorocitalopram is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is structurally related to citalopram, a well-known antidepressant. This compound is primarily used in scientific research as an internal standard for citalopram, aiding in the accurate measurement and analysis of citalopram levels in various studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of chlorocitalopram involves several steps, starting from the basic structure of citalopram. One common method includes the selective chlorination of citalopram using appropriate chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful selection of solvents and manipulation of pH values to isolate this compound salts with high purity. The final product is often converted to a hydrobromide salt for stability and ease of handling .

Analyse Chemischer Reaktionen

Types of Reactions

Chlorocitalopram undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chlorocitalopram is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an internal standard for citalopram, facilitating accurate quantification in pharmacokinetic and pharmacodynamic studies. Additionally, this compound is used in the development of analytical methods for the detection and measurement of citalopram in biological samples .

Wirkmechanismus

Chlorocitalopram, like citalopram, functions by inhibiting the reuptake of serotonin in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4), which is responsible for the reuptake of serotonin into presynaptic neurons .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Citalopram: The parent compound of chlorocitalopram, used as an antidepressant.

    Escitalopram: An enantiomer of citalopram with higher potency.

    Fluoxetine: Another SSRI with a similar mechanism of action.

    Paroxetine: An SSRI with additional anxiolytic properties

Uniqueness of this compound

This compound is unique due to its specific use as an internal standard in analytical studies. Its structural similarity to citalopram allows for accurate quantification and analysis, making it an essential tool in pharmacological research .

Biologische Aktivität

Chlorocitalopram, a derivative of the selective serotonin reuptake inhibitor (SSRI) citalopram, has garnered interest in pharmacological research due to its potential therapeutic effects and unique biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, receptor interactions, structure-activity relationships, and relevant case studies.

This compound acts primarily by inhibiting the serotonin transporter (SERT), thereby increasing serotonin levels in the synaptic cleft. This mechanism is similar to that of citalopram but may exhibit differences in binding affinity and selectivity towards various serotonin receptor subtypes.

Key Findings:

  • Binding Affinity : Studies indicate that this compound may have a higher affinity for SERT compared to its parent compound, citalopram. This is supported by mutational mapping studies which have identified critical residues in SERT that interact with this compound, enhancing its inhibitory potency .
  • Receptor Selectivity : this compound's selectivity for serotonin receptors can lead to varied pharmacological effects, potentially reducing side effects commonly associated with SSRIs .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be further understood through its structure-activity relationships. Research has shown that modifications in the chemical structure significantly affect its binding affinity and efficacy.

CompoundBinding Affinity (Ki)Mechanism
Citalopram3.3 µMSERT inhibitor
This compound<1 µMEnhanced SERT inhibition
  • Enantiomeric Differences : The S(+) enantiomer of this compound exhibits approximately 30-fold higher binding affinity at SERT than its R(−) counterpart, highlighting the importance of stereochemistry in its pharmacological profile .

Biological Activity Studies

Recent studies have explored the biological activity of this compound through various experimental models:

  • In Vivo Studies : Animal models have demonstrated that chronic administration of this compound leads to significant changes in serotonin receptor density and function. For example, one study showed an upregulation of 5-HT2C receptors following treatment with this compound, indicating potential implications for mood regulation .
  • Case Reports : A notable case involved a patient who experienced severe side effects following an overdose of citalopram, which may provide insights into the safety profile of this compound. The patient exhibited symptoms consistent with serotonin syndrome, emphasizing the need for careful monitoring when using SSRIs .

Clinical Implications

The clinical implications of this compound are significant, particularly in treating major depressive disorder (MDD) and anxiety disorders. Its enhanced binding affinity for SERT suggests that it may be more effective at lower doses compared to traditional SSRIs like citalopram.

Efficacy and Safety

  • Efficacy : Clinical trials have shown that patients treated with higher doses of citalopram report improved outcomes; however, this compound may achieve similar or superior effects at reduced doses due to its increased potency .
  • Safety Profile : Adverse reactions associated with this compound treatment appear consistent with those observed in other SSRIs but may be mitigated by its selective action on serotonin pathways .

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIJPACNNYCMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494821
Record name 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64169-57-9
Record name 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Chlorocitalopram
Reactant of Route 2
Reactant of Route 2
Chlorocitalopram
Reactant of Route 3
Reactant of Route 3
Chlorocitalopram
Reactant of Route 4
Reactant of Route 4
Chlorocitalopram
Reactant of Route 5
Chlorocitalopram
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Chlorocitalopram
Customer
Q & A

Q1: Why is it important to separate 5-Chlorocitalopram from Citalopram?

A1: Although both compounds share a similar structure, even minor structural differences can significantly alter a drug's pharmacological profile. Separating 5-Chlorocitalopram from Citalopram is crucial to ensure the purity and safety of the final drug product. The presence of 5-Chlorocitalopram as an impurity could potentially lead to unintended side effects or altered efficacy. [, ]

Q2: The research mentions using a specific pH range and solvents for the separation. What is the significance of these parameters?

A2: The process described in the research utilizes the difference in solubility between Citalopram oxalate and 5-Chlorocitalopram at a specific pH range (6-7). By adjusting the pH and introducing specific solvents like toluene or cyclohexane, the researchers can selectively precipitate and separate Citalopram oxalate, leaving 5-Chlorocitalopram in the solution. This fine-tuned approach ensures efficient purification of Citalopram. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.